1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Description
The compound 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine features a piperidine core substituted with two pharmacologically relevant moieties:
- A 3-(thiophen-2-yl)-1,2,4-oxadiazole group at position 3, where the oxadiazole ring acts as a bioisostere for ester or amide functionalities, improving metabolic stability. The thiophene moiety may contribute to π-π stacking interactions in biological targets.
This structural combination is designed to optimize pharmacokinetic properties (e.g., solubility, metabolic resistance) and pharmacodynamic activity.
Properties
IUPAC Name |
5-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-7-5-13(6-8-15)11-22-9-1-3-14(12-22)18-20-17(21-23-18)16-4-2-10-24-16/h2,4-8,10,14H,1,3,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSYNRBWDYNRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Construction via Hydrazide-Nitrile Cyclization
This two-step approach, adapted from thiadiazole and oxadiazole syntheses, involves:
Step 1 : Synthesis of thiophene-2-carbohydrazide.
Thiophene-2-carboxylic acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux, 6–8 h), followed by hydrazine hydrate treatment to yield the carbohydrazide.
Step 2 : Cyclization with 3-cyanopiperidine.
The carbohydrazide reacts with 3-cyanopiperidine in the presence of potassium hydroxide and carbon disulfide (CS₂), forming the 1,2,4-oxadiazole ring. Typical conditions include refluxing in absolute ethanol (12–16 h, 70–80°C), yielding 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine.
Key Data :
Piperidine Functionalization via N-Alkylation
The 4-fluorobenzyl group is introduced to the oxadiazole-piperidine intermediate through N-alkylation:
Procedure :
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is treated with 4-fluorobenzyl bromide in acetonitrile, using potassium carbonate as a base (60°C, 8–10 h).
Optimization Insights :
-
Solvent Choice : Acetonitrile > DMF due to reduced side-product formation.
-
Base : K₂CO₃ outperforms NaHCO₃ or Et₃N in minimizing dehalogenation.
Yield : 65–70% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
One-Pot Tandem Synthesis
A streamlined method combines oxadiazole formation and alkylation in a single reactor:
-
Reagents : Thiophene-2-carbohydrazide, 3-cyanopiperidine, 4-fluorobenzyl bromide, KOH, CS₂.
-
Conditions : Sequential addition at 80°C (oxadiazole cyclization, 12 h), followed by alkylation (60°C, 8 h).
-
Yield : 58–62% (lower than stepwise due to competing side reactions).
Advanced Catalytic Approaches
Palladium-Catalyzed Coupling
Adapting protocols from piperazine-thiophene syntheses, Suzuki-Miyaura coupling is explored:
Intermediate : 3-Bromo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine.
Reagents : 4-Fluorobenzylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (90°C, 6 h).
Yield : 55–60%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for oxadiazole cyclization:
Conditions : 150 W, 120°C, 30 min.
Yield Improvement : 78% vs. 72% conventional.
Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.32–7.25 (m, 2H, fluorophenyl), 4.32 (s, 2H, N-CH₂), 3.15–2.98 (m, 4H, piperidine).
-
HRMS : m/z 398.1321 [M+H]⁺ (calc. 398.1325).
Purity Assessment :
Challenges and Optimization Strategies
Key Issues :
Scalability :
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like nitronium tetrafluoroborate (NO2BF4) for nitration reactions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives with reduced oxadiazole rings.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against various strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Mycobacterium tuberculosis by targeting protein tyrosine phosphatase B (PtpB), crucial for the bacterium's virulence . This suggests potential for development as an anti-tuberculosis agent.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory pathways in macrophages, suggesting a role in treating inflammatory diseases .
Neuropharmacological Potential
Given its piperidine structure, the compound may interact with neurotransmitter systems. Preliminary studies have suggested potential applications in treating neurodegenerative disorders, although further research is needed to elucidate these effects.
Case Studies
Mechanism of Action
The mechanism by which 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and other central nervous system functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and its analogs:
Pharmacological and Binding Insights
(a) Antituberculosis Activity (C22)
The analog C22 demonstrates potent activity against Mycobacterium tuberculosis with a binding affinity surpassing standard drugs. Its carboxamide group at position 1 enhances hydrogen-bonding interactions with target enzymes, while the 4-fluorophenyl-oxadiazole moiety stabilizes hydrophobic pockets. ADMET analysis indicates favorable drug-likeness (Lipinski’s Rule compliance) and low hepatotoxicity .
(b) Sulfonyl-Modified Piperidine ()
However, the increased molecular weight (~409.9) may reduce oral bioavailability compared to the target compound .
(c) Thiophene-Oxadiazole Hybrids
Compounds with thiophene-linked oxadiazoles (e.g., the target compound and S545-0579) show enhanced π-stacking capabilities, which are critical for targeting aromatic-rich binding sites (e.g., CRBP1 in ). The thiophene’s sulfur atom may also participate in non-covalent interactions with metal ions in enzymes .
Structural Activity Relationships (SAR)
- Piperidine vs. Azepane : Azepane-based S545-0579 has a larger ring size, which may improve conformational flexibility but reduce target specificity compared to piperidine derivatives .
- Halogen Effects : The 4-fluorophenyl group (target compound) offers a balance between lipophilicity and metabolic stability, whereas 4-chlorophenyl () increases steric bulk but may elevate toxicity risks .
- Oxadiazole Position : All analogs retain the 1,2,4-oxadiazole ring at position 5, confirming its role as a critical pharmacophore for stability and target engagement .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a novel derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 285.37 g/mol. The presence of the 1,2,4-oxadiazole ring is significant as it has been associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing the 1,3,4-oxadiazole ring have shown effectiveness against multiple bacterial strains. Dhumal et al. (2016) highlighted that certain oxadiazole derivatives significantly inhibited Mycobacterium bovis, which is crucial for developing new antitubercular agents .
- Antifungal Activity : Studies have demonstrated that these compounds can also inhibit fungal growth. For example, synthesized oxadiazole derivatives showed strong activity against Candida albicans and other pathogenic fungi .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Antibacterial | Mycobacterium bovis | |
| Novel Oxadiazole Compounds | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity : The NCI-60 cell line screening indicated that the compound exhibits cytotoxicity against several cancer cell lines, including human colon adenocarcinoma (HCT116) and breast cancer (MCF7). The IC50 values ranged from 0.47 µM to 1.4 µM for various derivatives .
- Mechanism of Action : Research suggests that the oxadiazole core may target critical enzymes involved in DNA synthesis and repair mechanisms in cancer cells. For instance, the inhibition of thymidylate synthase (TS) was noted as a mechanism leading to cell death in tumor cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study by Ahsan et al., a series of novel oxadiazole derivatives were synthesized and tested for their antimicrobial activity using disc diffusion methods. The results showed that compounds with a thiophene moiety displayed enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .
Case Study 2: Anticancer Properties
Another study focused on the synthesis of piperidine-based oxadiazole derivatives which were evaluated for their anticancer properties against various cell lines. The study concluded that modifications at the piperidine nitrogen significantly affected the cytotoxicity profile of the compounds .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- N-alkylation of the piperidine core with a 4-fluorobenzyl group.
- Oxadiazole ring formation via cyclization of thiophene-2-carboxylic acid derivatives with nitrile intermediates. Key factors affecting yield include:
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for acylations) .
- Catalyst use (e.g., Lewis acids for oxadiazole cyclization) .
- Temperature control (e.g., 60–80°C for exothermic steps to avoid side reactions) . Methodological tip : Monitor intermediates via TLC or HPLC to optimize purity before proceeding to subsequent steps .
Q. How can researchers characterize the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl methyl protons at δ 2.8–3.2 ppm, oxadiazole carbons at 160–170 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-thiophene region .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at pH 7.4 with ATP concentrations ≥1 mM) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the thiophene with phenyl groups reduces IC₅₀ by ~30%) .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to validate binding modes to targets like kinases or GPCRs . Case study : A fluorophenyl-methyl group enhances binding affinity to σ receptors (ΔG = −9.2 kcal/mol) versus non-fluorinated analogs (ΔG = −7.5 kcal/mol) .
Q. How does the electronic nature of the oxadiazole moiety influence reactivity?
The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability. Key properties:
- Electron-withdrawing effects : Stabilize the piperidine nitrogen’s protonation state (pKa ~8.5), enhancing membrane permeability .
- π-π stacking : The thiophene-oxadiazole system interacts with aromatic residues in enzyme active sites (e.g., COX-2) . Experimental validation : Replace oxadiazole with 1,3,4-thiadiazole and compare solubility (LogP increases by ~0.5 units) .
Q. What methodologies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring DMSO ≤0.1% to avoid cytotoxicity .
- Prodrug design : Introduce phosphate or acetyl groups at the piperidine nitrogen to enhance aqueous solubility (e.g., solubility increases from 5 µM to 200 µM) .
- Nanoparticle encapsulation : PLGA-based nanoparticles improve bioavailability by 3-fold in rodent models .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
